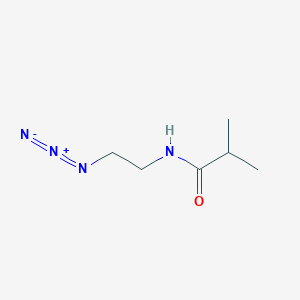

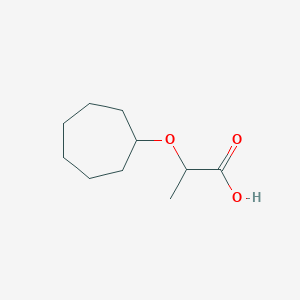

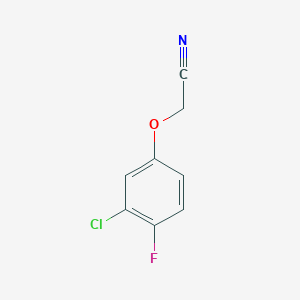

![molecular formula C10H6N2O2S2 B1453659 5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1082291-47-1](/img/structure/B1453659.png)

5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using techniques such as NMR and X-ray diffraction .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can react with activated alkynes to form new compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be predicted using in silico ADME profiling and physiochemical properties .Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

The pyranopyrimidine core is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Specifically, the 5H-pyrano[2,3-d]pyrimidine scaffolds have demonstrated wide applicability. Recent studies have focused on developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. The synthesis of these derivatives employs one-pot multicomponent reactions utilizing a variety of hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This review highlights the significant role of hybrid catalysts from 1992 to 2022 in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, aiming to inspire further research in catalytic applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have played a pivotal role in cancer treatment, used annually to treat over 2 million patients. This review discusses 5-FU synthesis methods, including the incorporation of radioactive and stable isotopes for studying its metabolism and biodistribution. It also explores the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies. New insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics are derived from both computational and experimental studies. Beyond inhibiting thymidylate synthase, recent studies have identified new roles for RNA modifying enzymes inhibited by 5-FU substitution, highlighting the potential for more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).

Anti-inflammatory Potential of Pyrimidine Derivatives

Pyrimidines have garnered attention for their broad spectrum of biological activities, including anti-inflammatory effects. This study synthesizes and evaluates substituted 1,2,3,4 tetrahydropyrimidine derivatives for in vitro anti-inflammatory activity. Using a novel synthetic procedure and characterizing the compounds through various analytical methods, this research showcases the potent anti-inflammatory activity of these compounds, suggesting their potential as leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S2/c13-8-7-5(6-2-1-3-14-6)4-16-9(7)12-10(15)11-8/h1-4H,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBZIAIVSIVPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

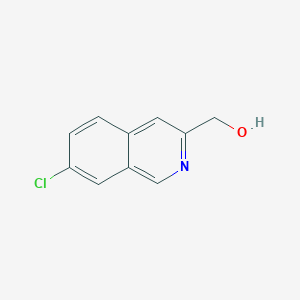

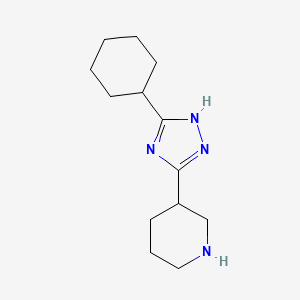

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)

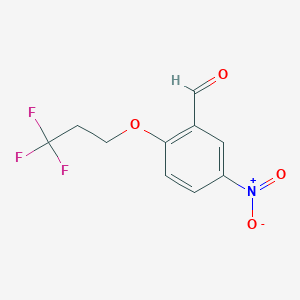

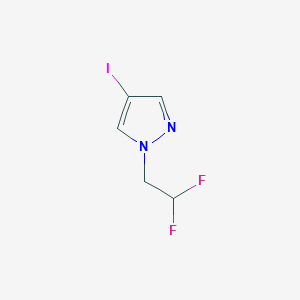

![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)

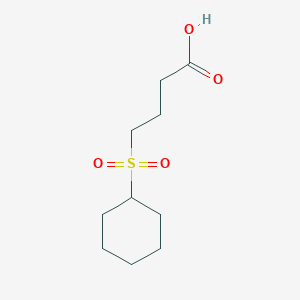

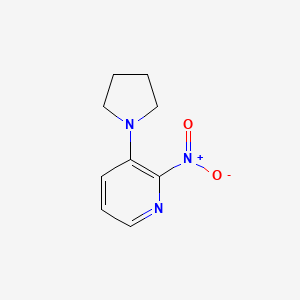

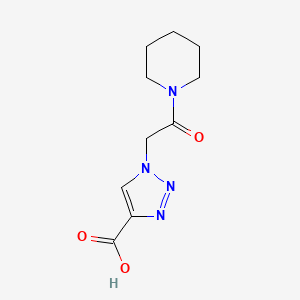

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)